(Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one
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Overview
Description
(Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazolidin-4-one derivatives have been reported to exhibit diverse therapeutic and pharmaceutical activity . They have been found to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
Thiazolidin-4-one derivatives have been found to inhibit various enzymes and cell lines . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
Thiazolidin-4-one derivatives have been found to have significant anticancer activities, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Thiazolidin-4-one derivatives have been synthesized using various synthetic approaches to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidin-4-one derivatives have been found to exhibit significant anticancer activities , suggesting that they may induce cell death in cancer cells or inhibit their proliferation.
Action Environment
The synthesis of thiazolidin-4-one derivatives has been carried out using various agents to improve their yield, purity, selectivity, and pharmacokinetic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-enolic dithioesters with α-halohydroxamates to form thiazolidin-4-ones through a regio- and stereoselective formal [3+2] cycloaddition pathway . This method is advantageous due to its mild reaction conditions and high yield of the desired product.
Industrial Production Methods
Industrial production of thiazolidin-4-one derivatives often employs green chemistry approaches to enhance selectivity, purity, and yield. Techniques such as nano-catalysis and multicomponent reactions are utilized to achieve efficient synthesis . These methods not only improve the overall efficiency but also reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidinone derivatives with altered substituents.
Scientific Research Applications
(Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2,4-dione: Another member of the thiazolidinone family, known for its antidiabetic properties.
Thiazolidine-4-one: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
(Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
(2Z)-5-benzyl-2-[(E)-benzylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-2-13-23-19(24)18(14-16-9-5-3-6-10-16)25-20(23)22-21-15-17-11-7-4-8-12-17/h2-12,15,18H,1,13-14H2/b21-15+,22-20- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUVPRONXAAGKY-VHCHDEHKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NN=CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)C(S/C1=N\N=C\C2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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